5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
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Overview
Description
5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is an organic compound with the molecular formula C14H8ClF3NO4 This compound is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Aldehyde Formation: The final step involves the formation of the aldehyde group through oxidation of the corresponding alcohol or via formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: 5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid.
Reduction: 5-Chloro-2-[2-amino-4-(trifluoromethyl)phenoxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and trifluoromethyl groups can influence its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-nitrobenzotrifluoride: Similar structure but lacks the aldehyde group.
5-Chloro-2-nitro-4-(trifluoromethyl)aniline: Contains an amino group instead of the aldehyde group.
5-Chloro-2-nitro-4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of the aldehyde group.
Uniqueness
5-Chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-chloro-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO4/c15-10-2-4-12(8(5-10)7-20)23-13-3-1-9(14(16,17)18)6-11(13)19(21)22/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJFKSPRNWAHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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